molecular formula C19H22N2NaO2 B1621228 Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 61085-47-0

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No.: B1621228
CAS No.: 61085-47-0
M. Wt: 333.4 g/mol
InChI Key: PKRJOAYSRYHYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

61085-47-0

Molecular Formula

C19H22N2NaO2

Molecular Weight

333.4 g/mol

IUPAC Name

sodium;4-anilino-1-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);

InChI Key

PKRJOAYSRYHYDX-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+]

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.[Na]

Other CAS No.

61085-47-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 1-benzyl-piperidin-4-one with phenylamine to obtain 1-benzyl-4-phenylamino-piperidine-4-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 1-benzyl-4-phenylamino-piperidine-4-carboxylic acid amide. Further reactions involve the use of ethylene glycol and hydrochloric acid or sodium hydroxide to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of bulk manufacturing techniques and custom synthesis services is common in the industry .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical tool.

    Medicine: It is a key intermediate in the synthesis of potent analgesics and anesthetics, making it valuable in pharmaceutical research.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by binding to opioid receptors, leading to analgesic and anesthetic effects. The compound’s structure allows it to interact with these receptors effectively, modulating pain perception and producing sedation .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-piperidinamine (4-AP)
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
  • Norfentanyl

Uniqueness

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is unique due to its specific structural features that allow it to be used as an intermediate in the synthesis of highly potent analgesics and anesthetics. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.